Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Description
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (CAS: 252263-47-1) is a piperidine derivative with a pyridazine ring substituted at the 3-position. Its molecular formula is C₁₂H₁₆ClN₃O₂, with a molecular weight of 269.73 g/mol . Key physical properties include:
- Melting point: 55–60°C
- Predicted boiling point: 444.9±45.0°C
- Density: 1.259±0.06 g/cm³
- pKa: 3.01±0.10 .
This compound is commercially available in industrial-grade purity (99%) and is utilized as an intermediate in pharmaceutical synthesis, particularly for antimycobacterial agents .
Properties
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPBMDNKGJVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423358 | |
| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252263-47-1 | |
| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Chloropyridazin-3-yl halide : The chlorinated pyridazine ring serves as the electrophilic component.
- Ethyl piperidine-4-carboxylate : The nucleophilic piperidine derivative bearing the ethyl ester at the 4-position.
Synthetic Route Overview
| Step | Reaction Type | Description | Typical Conditions | Yield Range (%) |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Reaction of ethyl piperidine-4-carboxylate with 6-chloropyridazin-3-yl halide to form the target compound | Reflux in toluene or acetonitrile, inert atmosphere, 12-18 h | 70-88 |
| 2 | Purification | Extraction, washing, drying, and chromatographic purification | Silica gel chromatography, EtOAc/petroleum ether eluent | - |
Detailed Synthetic Procedure
A representative synthesis involves heating a mixture of 6-chloropyridazin-3-yl halide and ethyl piperidine-4-carboxylate in an aprotic solvent such as toluene or acetonitrile under reflux conditions for 12 to 18 hours in an inert atmosphere. The nucleophilic nitrogen of the piperidine attacks the electrophilic carbon bearing the chlorine on the pyridazine ring, displacing the chloride ion and forming the desired C-N bond.
After completion, the reaction mixture is cooled and diluted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution to remove acidic impurities, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate and petroleum ether to afford Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate as a colorless solid or oil.
Alternative Approaches
- Cross-Coupling Reactions : Suzuki-Miyaura cross-coupling has been reported for related pyridazine derivatives, allowing the introduction of various substituents on the pyridazine ring before coupling with piperidine derivatives.
- Esterification : The ethyl ester group can be introduced via esterification of piperidine-4-carboxylic acid derivatives using ethanol and acid catalysts if starting from the acid form.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Toluene, Acetonitrile | Aprotic solvents preferred for nucleophilic substitution |
| Temperature | Reflux (80-110 °C) | Ensures sufficient energy for substitution reaction |
| Reaction Time | 12-18 hours | Monitored by TLC or HPLC for completion |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation or side reactions |
| Base | Sometimes added (e.g., potassium carbonate) | To neutralize HCl formed and drive reaction forward |
- Yields : Reported yields for the nucleophilic substitution step range from 70% to 88%, depending on reaction scale and purification methods.
- Purity : High purity (>95%) is achievable after chromatographic purification.
- Characterization : The compound is characterized by NMR (¹H and ¹³C), confirming the presence of the piperidine ring, pyridazine moiety, and ethyl ester group. Mass spectrometry confirms molecular weight (m/z ~270 [M+H]+). Melting point is reported around 55-60 °C.
- Stability : The compound is stable under standard storage conditions (2-8 °C).
| Method | Starting Materials | Key Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 6-chloropyridazin-3-yl halide + ethyl piperidine-4-carboxylate | Nucleophilic aromatic substitution | Reflux in toluene/acetonitrile, inert atmosphere, 12-18 h | 70-88 | Most common and straightforward method |
| Suzuki-Miyaura coupling | Halogenated pyridazine + boronic acid derivatives | Cross-coupling | Pd catalyst, base, organic solvent | Variable | For functionalized derivatives |
| Esterification (if needed) | Piperidine-4-carboxylic acid + ethanol | Acid-catalyzed esterification | Acid catalyst, reflux ethanol | High | To introduce ethyl ester group |
The preparation of this compound is efficiently achieved via nucleophilic aromatic substitution of 6-chloropyridazin-3-yl halides with ethyl piperidine-4-carboxylate under reflux conditions in aprotic solvents. This method provides good yields and purity suitable for further synthetic applications. Alternative synthetic strategies such as cross-coupling reactions offer routes to functionalized analogs. The reaction conditions are well-established, and the compound is amenable to standard purification and characterization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridazine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Agrochemical Applications
Herbicides and Insecticides
One of the primary uses of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is as an intermediate in the synthesis of various agrochemicals, especially herbicides and insecticides. The compound is utilized in the production of:
- Atrazine : A widely used herbicide for controlling weeds in crops such as corn and soybeans.
- Propazine : Another herbicide that shares similar applications.
- Fenoxaprop : Used for selective control of grass weeds.
- Cyanazine : Employed in various crops to manage weed growth.
These herbicides are crucial for enhancing agricultural productivity by effectively controlling unwanted vegetation.
Pharmaceutical Applications
Drug Synthesis
In the pharmaceutical sector, this compound serves as an important building block for synthesizing several therapeutic agents, including:
- Antibiotics : It can be used in the synthesis of antibiotics like erythromycin and azithromycin, which are vital for treating bacterial infections.
- Antidepressants : The compound is involved in producing selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for depression and anxiety disorders.
- Anti-inflammatory Drugs : It contributes to the development of medications aimed at reducing inflammation.
Dyestuffs and Pigments
This compound is also utilized in the dye industry. It acts as an intermediate for producing various dyes and pigments, such as:
- Sudan Red : A dye used extensively in textiles to impart a reddish color.
This application highlights the compound's role in enhancing color properties in materials.
Cosmetic Industry
In cosmetics, this compound is valued for its mild antimicrobial properties, making it suitable for use as:
- Preservative : Helps extend the shelf life of cosmetic products.
- Emulsifier and Surfactant : Improves texture and stability in formulations such as soaps, shampoos, and lotions.
Other Chemical Productions
This compound finds additional utility in various chemical processes:
- Catalyst in Polymer Production : It can be employed as a catalyst in producing polypropylene, a widely used plastic.
- Production of Surfactants and Detergents : The compound is involved in synthesizing lubricants and other surfactants essential for cleaning products.
Data Table Summary
| Application Area | Specific Uses | Examples |
|---|---|---|
| Agrochemicals | Herbicides | Atrazine, Propazine |
| Pharmaceuticals | Drug Intermediates | Erythromycin, SSRIs |
| Dyestuffs | Textile Dyes | Sudan Red |
| Cosmetics | Preservatives, Emulsifiers | Soaps, Lotions |
| Chemical Production | Catalysts | Polypropylene |
Case Study 1: Synthesis of Atrazine
A study demonstrated the efficient synthesis of atrazine using this compound as an intermediate. The process involved multiple reaction steps that highlighted the compound's effectiveness in producing high-yield herbicides.
Case Study 2: Development of SSRIs
Research focusing on the synthesis of SSRIs illustrated how this compound contributes to creating effective antidepressant medications. The study provided insights into reaction mechanisms and yield optimization.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine/Pyrimidine Ring
Ethyl 1-(6-Morpholinopyrimidin-4-yl)piperidine-4-carboxylate
- Structure : Chlorine replaced by morpholine on a pyrimidine ring.
- Molecular weight : 321.35 g/mol ([M+H]⁺ = 321) .
- Synthesis : Reaction of ethyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate with morpholine in DMF at 100°C (55% yield).
- Properties : Lower LCMS retention time (1.58 min ) compared to the chloropyridazine analog (2.07 min ), indicating higher polarity .
- Application : Hydrolyzed to a carboxylic acid derivative for further amide coupling in drug discovery .
Ethyl 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylate
Variations in the Piperidine Substituent
Ethyl 1-[(4-Chloro-3-Nitrophenyl)Sulfonyl]piperidine-4-carboxylate
- CAS : 291292-03-0
- Structure : Bulky sulfonyl group attached to a chloronitrophenyl ring.
- Molecular formula : C₁₄H₁₇ClN₂O₆S (MW: 376.82 g/mol) .
- Key difference : The electron-withdrawing sulfonyl group increases steric hindrance and may enhance binding to enzymatic targets (e.g., sulfonamide inhibitors) .
Ethyl 1-(4-Nitrophenyl)piperidine-4-carboxylate
Comparative Data Table
Research Implications
- Electronic Effects : Chlorine and nitro groups enhance electrophilicity, favoring nucleophilic substitution reactions, while methyl/morpholine groups increase steric bulk and polarity .
- Biological Activity : The 6-chloropyridazine moiety is critical for antimycobacterial activity, as seen in analogs targeting Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase .
- Synthetic Flexibility : Ethyl esters are readily hydrolyzed to carboxylic acids, enabling diversification into amides or other derivatives .
Biological Activity
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 269.73 g/mol
- CAS Number : 252263-47-1
The compound features a piperidine ring substituted with a 6-chloropyridazine moiety and an ethyl ester group, which contributes to its unique chemical reactivity and biological properties .
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The structural characteristics allow for binding to these targets, modulating their activity. The exact pathways can vary based on the biological context, but the compound has been shown to affect several key processes in microbial and cancer cell biology.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy that suggests potential as a lead compound in antibiotic development.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The IC50 values suggest that this compound is a potent inhibitor of cancer cell growth, particularly against HeLa cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the chlorinated pyridazine ring enhances its interaction with biological targets, while the piperidine moiety contributes to its overall stability and solubility.
Comparison with Related Compounds
A comparison with similar compounds highlights the importance of specific substitutions in determining biological activity:
| Compound | Activity Type | MIC/IC50 |
|---|---|---|
| This compound | Antimicrobial / Anticancer | See Tables 1 & 2 |
| Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate | Lower activity | Higher MIC/IC50 |
| Piperidine derivatives without pyridazine | Minimal activity | Not effective |
This table illustrates that modifications to the pyridazine ring significantly influence both antimicrobial and anticancer activities .
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound could effectively inhibit growth, particularly noting its action against methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Research : In vitro assays on HeLa cells showed that treatment with this compound resulted in significant apoptosis, suggesting a potential mechanism through which it exerts anticancer effects .
Q & A
Q. What are the established synthetic routes for Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting a piperidine-4-carboxylate precursor (e.g., ethyl isonipecotate) with 6-chloropyridazine derivatives under basic conditions.
- Catalyzed coupling : Using coupling agents like EDCI/HOBt for amide or ester bond formation, as seen in analogous sulfonamide syntheses .
- Functional group protection/deprotection : For example, tert-butyl groups may be used to stabilize intermediates .
Q. Critical Parameters :
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of chloropyridazine intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) or organic bases (e.g., DIPEA) optimize substitution efficiency .
Q. How is the structure of this compound validated in academic research?
Analytical Workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., piperidine C-4 ester, pyridazine Cl position). Key signals include δ ~4.2 ppm (ester –OCH₂CH₃) and δ ~8.1 ppm (pyridazine protons) .
X-ray Crystallography : Resolves 3D conformation using SHELX/ORTEP software. Critical for studying steric effects and hydrogen bonding .
High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity; retention time compared to standards .
Advanced Tip : For ambiguous signals in NMR, employ 2D techniques (COSY, HSQC) to assign overlapping proton environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the chloropyridazine substitution step?
Methodological Approach :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, stoichiometry). For example:
- Factor 1 : Solvent (DMF vs. DMSO) – DMSO increases polarity but may hydrolyze esters.
- Factor 2 : Base (K₂CO₃ vs. Et₃N) – Et₃N reduces side reactions but is volatile.
- In Situ Monitoring : Employ Raman spectroscopy or TLC to track intermediate formation and adjust conditions dynamically .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-like couplings if aryl halide intermediates are involved .
Case Study : Replacing DMF with NMP increased yield from 68% to 82% by reducing decomposition of the chloropyridazine moiety .
Q. What computational strategies are used to predict the biological activity of this compound?
Step-by-Step Methodology :
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Enzymes like carbonic anhydrase or kinases (common targets for pyridazine/piperidine derivatives) .
MD Simulations :
- Software : GROMACS or AMBER.
- Parameters : Simulate ligand-receptor binding over 100 ns to assess stability (RMSD < 2 Å acceptable) .
QSAR Modeling :
- Descriptors : LogP, polar surface area, and H-bond donors/acceptors.
- Outcome : Predict IC₅₀ values for enzyme inhibition; validate with in vitro assays .
Q. How are contradictory spectral data resolved during structural elucidation?
Troubleshooting Workflow :
Cross-Validation : Compare NMR data with analogous compounds (e.g., tert-butyl-protected derivatives ).
Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in pyridazine .
Dynamic NMR : Heat samples to coalesce split signals caused by conformational exchange .
Example : A ¹³C signal at δ 165 ppm initially assigned to the ester carbonyl was re-assigned to an amide after HSQC revealed coupling to an NH proton .
Q. What are the best practices for handling and storing this compound to ensure stability?
Protocol :
- Storage : -20°C under argon; desiccate to prevent ester hydrolysis.
- Handling : Use glove boxes for moisture-sensitive reactions (critical for sulfonamide derivatives) .
- Decomposition Signs : Yellowing (indicates oxidation) or precipitate formation (hydrolysis). Monitor via HPLC .
Q. Stability Data :
| Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| 25°C, open air | 7 | Piperidine-4-carboxylic acid |
| 4°C, desiccated | 90 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
